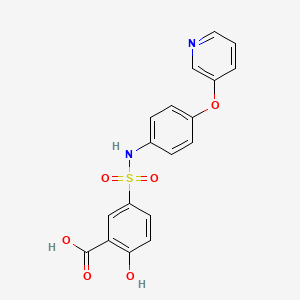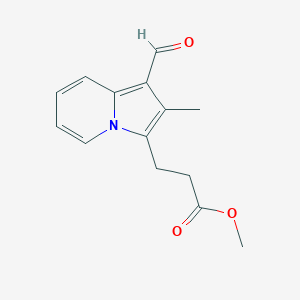![molecular formula C18H21N3O3S B2772112 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide CAS No. 343373-11-5](/img/structure/B2772112.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide is a complex organic compound with a molecular formula of C18H21N3O3S and a molar mass of 359.44 g/mol This compound is characterized by the presence of an acetylamino group attached to a pyridine ring, a sulfanyl linkage, and a benzenecarboxamide moiety
准备方法
The synthesis of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. For instance, the acetylation of 6-amino-3-pyridinethiol can be followed by a nucleophilic substitution reaction with 2-chlorobenzoyl chloride to form the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methoxypropyl groups, often using reagents like sodium hydride or alkyl halides.
科学研究应用
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
作用机制
The mechanism of action of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the sulfanyl linkage may participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but they are believed to involve oxidative stress and inflammatory responses .
相似化合物的比较
Compared to other similar compounds, 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.
N-(3-methoxypropyl)benzenecarboxamide: Does not contain the pyridinylsulfanyl moiety, potentially altering its biological activity.
6-(acetylamino)-3-pyridinyl sulfide: Missing the benzenecarboxamide group, which could influence its chemical stability and interactions.
属性
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3-methoxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13(22)21-17-9-8-14(12-20-17)25-16-7-4-3-6-15(16)18(23)19-10-5-11-24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDXMCOGODDGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2772030.png)
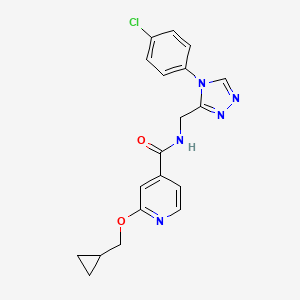
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2772032.png)


![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2772037.png)
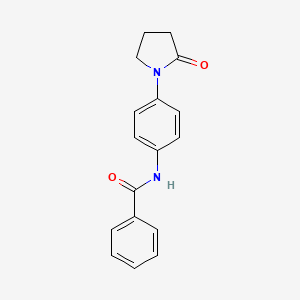
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide](/img/structure/B2772040.png)
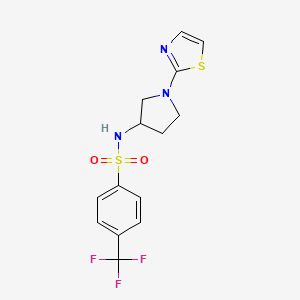
![6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2772042.png)
![4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2772043.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2772044.png)
